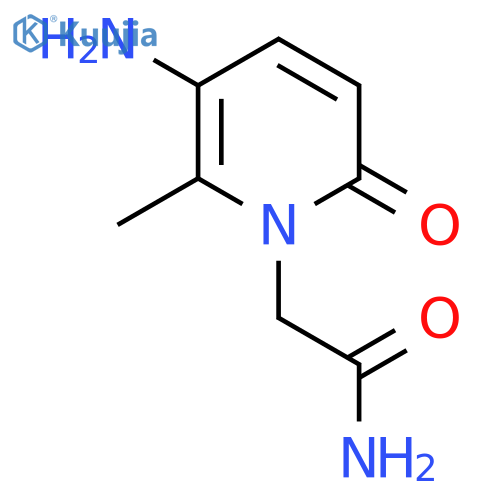Cas no 1855655-43-4 (2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide)

1855655-43-4 structure
商品名:2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
- EN300-1105754
- 1855655-43-4
- 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
-
- インチ: 1S/C8H11N3O2/c1-5-6(9)2-3-8(13)11(5)4-7(10)12/h2-3H,4,9H2,1H3,(H2,10,12)
- InChIKey: LHFNFVYOAGKDQZ-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CC(=C(C)N1CC(N)=O)N
計算された属性
- せいみつぶんしりょう: 181.085126602g/mol
- どういたいしつりょう: 181.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105754-2.5g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
| Enamine | EN300-1105754-5.0g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 5g |
$3189.0 | 2023-05-25 | ||
| Enamine | EN300-1105754-0.5g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
| Enamine | EN300-1105754-10.0g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 10g |
$4729.0 | 2023-05-25 | ||
| Enamine | EN300-1105754-5g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 5g |
$2028.0 | 2023-10-27 | |
| Enamine | EN300-1105754-0.1g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
| Enamine | EN300-1105754-1.0g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 1g |
$1100.0 | 2023-05-25 | ||
| Enamine | EN300-1105754-0.25g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
| Enamine | EN300-1105754-0.05g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-1105754-1g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 1g |
$699.0 | 2023-10-27 |
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Ping Tong Food Funct., 2020,11, 628-639
-
Louis Porte RSC Adv., 2014,4, 64506-64513
1855655-43-4 (2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide) 関連製品
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
